molecular formula C17H26ClNO2 B587906 Propiocaine-d10 Hydrochloride CAS No. 1246819-90-8

Propiocaine-d10 Hydrochloride

Cat. No.: B587906
CAS No.: 1246819-90-8
M. Wt: 321.911
InChI Key: SLARELGEGUUVPI-ACFYHBDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiocaine-d10 Hydrochloride is an isotope labelled derivative of Propiocaine, which is a local anesthetic drug . It is used for proteomics research . The molecular formula is C17H16D10ClNO2 and the molecular weight is 321.91 .


Molecular Structure Analysis

The molecular formula of this compound is C17H16D10ClNO2 . The InChI representation is InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15 (7-9-16)17 (19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2 .

Safety and Hazards

Proparacaine, a related compound, has been reported to cause severe skin burns and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for Propiocaine-d10 Hydrochloride are not mentioned in the search results, there are ongoing advancements in the field of drug delivery systems for the treatment of cancer . These advancements could potentially influence the future directions for this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Propiocaine-d10 Hydrochloride involves the conversion of Propiophenone-d10 to Propiophenone-d10 oxime, followed by reduction to Propiophenone-d10 oxime hydrochloride. This intermediate is then reacted with 2-(diethylamino)ethyl chloride hydrochloride to form Propiocaine-d10 Hydrochloride.", "Starting Materials": [ "Propiophenone-d10", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "2-(diethylamino)ethyl chloride hydrochloride" ], "Reaction": [ "Propiophenone-d10 is reacted with hydroxylamine hydrochloride and sodium hydroxide to form Propiophenone-d10 oxime.", "Propiophenone-d10 oxime is then reduced using sodium borohydride in the presence of hydrochloric acid to form Propiophenone-d10 oxime hydrochloride.", "Propiophenone-d10 oxime hydrochloride is reacted with 2-(diethylamino)ethyl chloride hydrochloride in the presence of sodium hydroxide to form Propiocaine-d10 Hydrochloride.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethyl acetate.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the desired product." ] }

CAS No.

1246819-90-8

Molecular Formula

C17H26ClNO2

Molecular Weight

321.911

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2;

InChI Key

SLARELGEGUUVPI-ACFYHBDESA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Synonyms

3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride;  3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride;  4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride;  Falicain-d10;  Falicaine-d10 Hydrochloride;  Propipocaine-d10 Hyd

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.